

Brequinar synergistic drug combinations list

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Compound Focus: Brequinar

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Synergistic Combinations of Brequinar

The table below summarizes key synergistic drug combinations with **Brequinar**, their primary mechanisms, and the supporting evidence.

Combination Drug	Primary Mechanism of Action	Synergistic Context / Cancer Type	Key Experimental Evidence
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| **Dipyridamole** [1] [2] | Inhibits Equilibrative Nucleoside Transporters (ENTs) [1] | **Cancer:** Colon (HCT-116, HT-29), Pancreatic (MIA PaCa-2) [1] **Antiviral:** SARS-CoV-2 (in vitro) [2] | Shifts **Brequinar** from cytostatic to cytotoxic; effective even with 24-hour treatment [1]. | | **Venetoclax** [3] | BCL-2 inhibitor (promotes apoptosis) [3] | **Cancer:** Diffuse Large B-Cell Lymphoma (DLBCL) with MYC & BCL2 abnormalities [3] | Dual targeting of MYC (by **Brequinar**) and BCL2 (by Venetoclax); synergy confirmed in vivo [3]. | | **Silibinin** [4] | Natural DHODH inhibitor (predicted) [4] | **Research Context:** Enzyme-level inhibition for immunomodulation [4] | Allows a 9.33-fold reduction in **Brequinar** dose to achieve 99% enzyme inhibition [4]. | | **Nucleoside Analogues** (e.g., Remdesivir, Molnupiravir) [5] | Direct-acting antivirals (inhibit viral RNA polymerase) [5] | **Antiviral:** SARS-CoV-2 (in vitro and in vivo) [5] | Host-directed (**Brequinar**) and direct-acting antiviral synergy blocks viral replication [5]. |

Experimental Protocols for Key Combinations

Here are detailed methodologies for validating the **Brequinar** and Dipyridamole combination, one of the most well-documented synergies.

In Vitro Synergy Assessment in Cancer Cell Lines

This protocol is adapted from studies in colon and pancreatic cancer cells [1].

- **Cell Lines:** HCT-116 (colon), HT-29 (colon), MIA PaCa-2 (pancreatic).
- **Compound Preparation:**
 - Prepare stock solutions of **Brequinar** and Dipyridamole in DMSO. Use phlorizin (a CNT inhibitor) as a negative control.
 - Perform serial dilutions in cell culture medium, ensuring the final DMSO concentration is $\leq 0.5\%$.
- **Treatment Schemes:**
 - **Viability Assay (e.g., MTT):** Plate cells and treat with a matrix of **Brequinar** and Dipyridamole concentrations for 72 hours. Include single-agent controls.
 - **Clonogenic Assay:** Treat cells for 24 hours, then replace with fresh medium and allow colonies to form for 7-14 days.
 - **Cytotoxicity Assay:** Treat cells for 24 hours, then replace with compound-free medium for the remaining 48 hours of a 72-hour total assay to distinguish cytotoxic from cytostatic effects.
- **Data Analysis:**
 - Calculate IC50 values for single agents and combinations.
 - Use software (e.g., CompuSyn, BLISS model) to calculate a Combination Index (CI) to quantify synergy ($CI < 1$ indicates synergy) [1] [5].

Mechanistic Validation via Nucleotide Pool Measurement

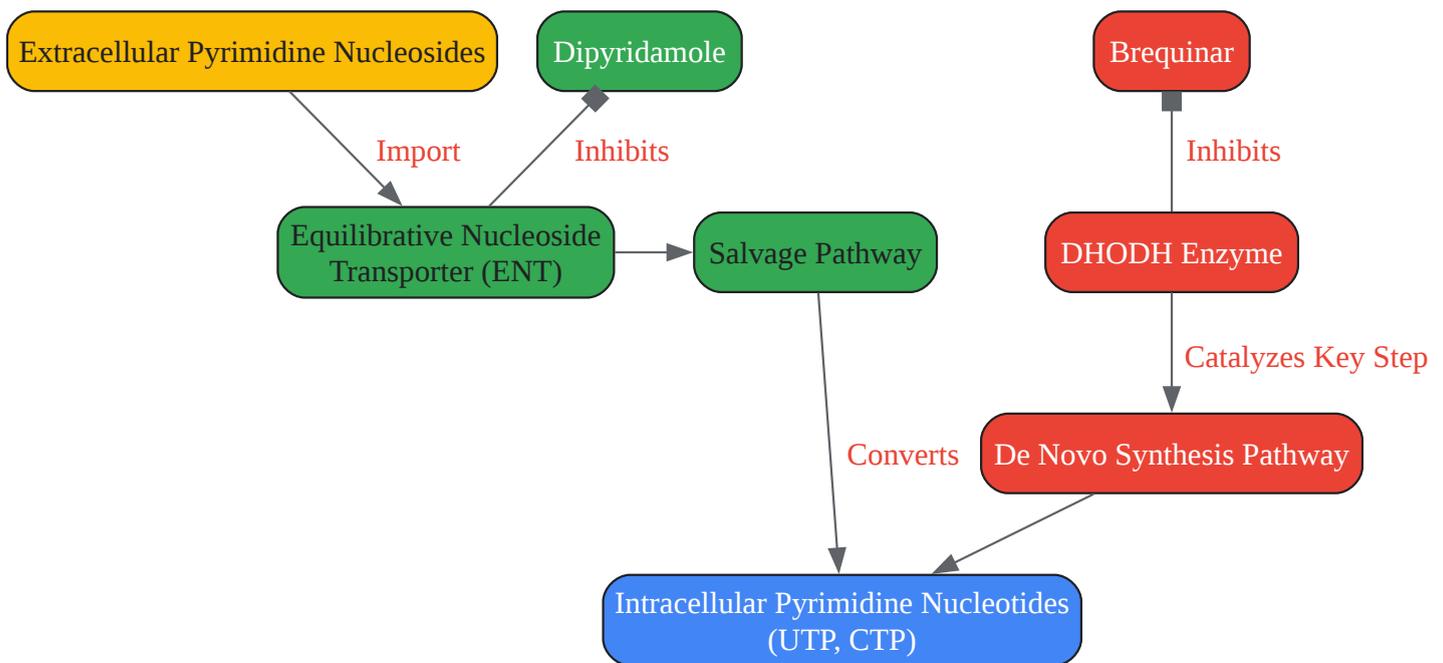
This protocol is used to confirm the combination's effect on pyrimidine pools [2].

- **Cell Culture:** Use A549/ACE2 or similar cell lines.
- **Treatment:** Treat cells with DMSO (control), **Brequinar** alone, Dipyridamole alone, or the combination for 24 hours.
- **Nucleotide Extraction:**
 - Wash cells with cold PBS.
 - Lyse cells with 0.4 N perchloric acid (PCA) on ice.
 - Centrifuge and neutralize the supernatant with KOH.
 - Clarify the extract and store at -20°C until analysis.
- **HPLC Analysis:**
 - Use a strong anion-exchange (SAX) column (e.g., Partisil 10 SAX).

- Employ a concave gradient from 60% 0.005 M $\text{NH}_4\text{H}_2\text{PO}_4$ (pH 2.8) / 40% 0.75 M $\text{NH}_4\text{H}_2\text{PO}_4$ (pH 3.8) to 100% 0.75 M $\text{NH}_4\text{H}_2\text{PO}_4$ over 50 minutes.
- Quantify UTP, CTP, and ATP levels by comparing to standard ribonucleotide curves.

Mechanism of Synergy: Dual Pathway Inhibition

The synergy between **Brequinar** and Dipyridamole arises from the simultaneous blockade of the two pathways cells use to obtain pyrimidines. The following diagram illustrates this logical relationship.



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Frequently Asked Questions & Troubleshooting

Q1: My combination experiment shows only an additive effect, not synergy. What could be wrong?

- **Check the dosing schedule: Brequinar is cytostatic.** A short pulse treatment may be insufficient. Ensure **continuous treatment** or confirm cytotoxicity in a re-plating (clonogenic) assay [1].

- **Validate your compounds:** Use uridine rescue control. If adding uridine (e.g., 50 μ M) completely abrogates the combination's effect, it confirms the on-target DHODH/ENT mechanism is working [1] [2].
- **Confirm cell model relevance:** Verify that your cell line expresses ENT transporters. The synergy is potent in colon and pancreatic cancer models but may vary in other types [1].

Q2: The combination is too toxic to my primary or normal cell lines. How can this be mitigated?

- **Titrate the dose:** The goal of synergy is to lower the effective dose of each drug. You may need to further reduce the concentrations of **Brequinar** and its partner. Research shows that the **Brequinar-Dipyridamole** combination is not toxic to all cells at optimized doses [1].
- **Explore alternative partners:** Consider natural product inhibitors like **silibinin**, which can drastically reduce the required **Brequinar** dose, potentially minimizing toxicity [4].

Q3: Are there known drug-drug interactions I should be aware of when designing in vivo studies?

- **Yes. Brequinar** has a known **pharmacokinetic interaction with Cyclosporine A**, leading to increased blood levels and enhanced toxicity of both drugs in rats [6] [7]. Carefully plan dosing schedules (e.g., alternating days) if co-administering with other hepatically cleared drugs [6].

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